BenchChemオンラインストアへようこそ!

MM41

Pancreatic Cancer Xenograft Model In Vivo Efficacy

MM41 is a tetra-substituted naphthalene diimide G-quadruplex stabilizer that achieves ~80% tumor growth inhibition in MIA PaCa-2 pancreatic cancer xenografts at 15 mg/kg IV. Its tetrasubstituted architecture—two morpholino-propyl and two methylpiperazino-propyl side chains—delivers a unique binding pose and superior in vivo efficacy vs. trisubstituted analogs like CM03 (64.6% inhibition). Backed by a 1.95 Å co-crystal structure (PDB: 3UYH) and validated KD values (hTERT: 2 nM, HTR: 5 nM), MM41 reduces BCL-2 protein ~40% in tumor tissue. Ideal for in vivo efficacy studies, pharmacodynamic biomarker validation, and structure-based drug design. Insist on MM41: subtle side-chain variations critically alter target selectivity and therapeutic index.

Molecular Formula C44H66N10O6
Molecular Weight 831.076
Cat. No. B1193158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM41
SynonymsMM41;  MM 41;  MM-41
Molecular FormulaC44H66N10O6
Molecular Weight831.076
Structural Identifiers
SMILESO=C(N(CCCN1CCOCC1)C(C2=C3C4=C(C(N5CCCN6CCOCC6)=O)C=C2NCCCN7CCN(C)CC7)=O)C3=CC(NCCCN8CCN(C)CC8)=C4C5=O
InChIInChI=1S/C44H66N10O6/c1-47-15-19-49(20-16-47)9-3-7-45-35-31-33-38-37-34(42(56)53(43(57)39(35)37)13-5-11-51-23-27-59-28-24-51)32-36(46-8-4-10-50-21-17-48(2)18-22-50)40(38)44(58)54(41(33)55)14-6-12-52-25-29-60-30-26-52/h31-32,45-46H,3-30H2,1-2H3
InChIKeyJOVJRDSWNCUWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MM41 for Cancer Research: A Tetra-Substituted Naphthalene Diimide G-Quadruplex DNA Ligand


MM41 is a tetra-substituted naphthalene diimide (ND) derivative that functions as a potent stabilizer of G-quadruplex (G4) DNA structures [1]. Its molecular architecture comprises a central naphthalene diimide chromophore core appended with four cationic side chains—specifically, two morpholino-propyl and two methylpiperazino-propyl substituents—that confer high-affinity binding to human telomeric and oncogene promoter G4 sequences [2]. The compound has been co-crystallized with a human intramolecular telomeric DNA G-quadruplex at 1.95 Å resolution (PDB: 3UYH), revealing a binding mode wherein structured water molecules mediate hydrogen-bond contacts between the ligand side chains and the DNA grooves [3]. Preclinical studies demonstrate that MM41 significantly inhibits the growth of MIA PaCa-2 pancreatic cancer xenografts, with twice-weekly intravenous dosing at 15 mg/kg yielding approximately 80% tumor growth reduction [4].

Why MM41 Cannot Be Replaced by Generic Naphthalene Diimide G4 Ligands


Generic substitution among naphthalene diimide (ND) G-quadruplex ligands is scientifically unsound because subtle variations in side-chain composition, number, and positioning critically dictate target selectivity, cellular potency, and in vivo efficacy. For instance, the trisubstituted analog CM03 exhibits a distinct G4 selectivity profile, different binding affinities for promoter versus telomeric quadruplexes, and altered therapeutic indices relative to non-oncogenic fibroblasts [1]. MM41's specific tetra-substituted architecture—incorporating two morpholino-propyl and two methylpiperazino-propyl side chains—enables a unique binding pose wherein only three of the four side chains are buried in G4 grooves, while the fourth remains solvent-exposed, contributing to its characteristic pharmacodynamic and pharmacokinetic behavior [2]. Consequently, substituting MM41 with any untested analog risks compromising target engagement at the BCL-2 and k-RAS promoter G4 sites and may fail to recapitulate the documented in vivo tumor growth inhibition.

Quantitative Differentiation of MM41 Against Closest G-Quadruplex Ligand Analogs


In Vivo Tumor Growth Inhibition in MIA PaCa-2 Pancreatic Cancer Xenograft Model

MM41 demonstrates significant in vivo anti-tumor activity in the MIA PaCa-2 pancreatic cancer xenograft model. Twice-weekly intravenous administration at 15 mg/kg resulted in an approximately 80% reduction in tumor growth compared to untreated controls. Furthermore, two animals in the treatment cohort survived tumor-free for 279 days [1]. In contrast, the trisubstituted naphthalene diimide analog CM03, when evaluated in the same MIA PaCa-2 xenograft model, produced a tumor growth inhibition of 64.6% at its maximum tolerated dose (10 mg/kg, twice weekly), as reported in a separate study [2]. The observed difference in tumor growth inhibition (80% for MM41 vs. 64.6% for CM03) is noteworthy for research applications seeking maximal in vivo efficacy.

Pancreatic Cancer Xenograft Model In Vivo Efficacy

BCL-2 Protein Downregulation in Tumor Tissue Following MM41 Treatment

MM41 treatment leads to direct target engagement and functional downregulation of the BCL-2 oncoprotein in vivo. Immunoblotting of tumor lysates from MM41-treated mice revealed a reduction in BCL-2 protein levels by approximately 40% relative to vehicle-treated controls [1]. No comparable quantitative in vivo BCL-2 downregulation data are available for the analog CM03 in the published literature, representing a key evidence gap that limits direct cross-study comparison for this specific pharmacodynamic endpoint.

BCL-2 Oncogene Target Engagement

G-Quadruplex DNA Binding Affinity and Sequence Selectivity Profile

MM41 exhibits exceptionally high binding affinity for multiple G-quadruplex targets, with dissociation constants (KD) in the low nanomolar range. Surface plasmon resonance (SPR) measurements yielded KD values of 2 ± 1 nM for the hTERT promoter G4, 5 ± 1 nM for the human telomeric (HTR) G4, and 3 ± 1 nM for the TERRA G4 [1]. In contrast, the analog CM03 displayed KD values of 12 ± 2 nM (hTERT), 82 ± 6 nM (HTR), and 4 ± 1 nM (TERRA) under identical SPR conditions [1]. MM41 thus demonstrates 6-fold higher affinity for the hTERT promoter G4 and over 16-fold higher affinity for the human telomeric G4 compared to CM03.

G-Quadruplex Binding Affinity DNA Ligand

Cellular Antiproliferative Potency in MIA PaCa-2 Pancreatic Cancer Cells

MM41 potently inhibits the growth of MIA PaCa-2 pancreatic cancer cells with an IC50 value of <10 nM, as determined by short-term (96-hour) sulforhodamine B (SRB) assays [1]. The trisubstituted analog CM03 exhibits an IC50 of 19 nM in the same cell line under comparable assay conditions [2]. This represents an approximately 2-fold greater potency for MM41 relative to its closest structural analog. Additionally, MM41 retains high affinity for human telomeric quadruplex DNA while achieving 10-fold greater potency against MIA PaCa-2 cells compared to earlier-generation tetra-substituted naphthalene diimide ligands [1].

Antiproliferative IC50 Pancreatic Cancer

Crystal Structure-Guided Binding Mode and Structured Water-Mediated Interactions

The co-crystal structure of MM41 bound to an intramolecular human telomeric DNA G-quadruplex has been solved at 1.95 Å resolution (PDB: 3UYH) [1]. This high-resolution structure reveals that MM41 adopts a binding mode in which three of its four cationic side chains are buried within the G4 grooves, while the fourth side chain remains solvent-exposed and does not engage the DNA [2]. In contrast, the analog BMSG-SH-3, which lacks the fourth side chain entirely, exhibits a different binding orientation and lower overall affinity [3]. Furthermore, structured water molecules form the majority of hydrogen-bond contacts between MM41 and the G4 DNA, with conserved water clusters serving as essential platforms for ligand binding [4]. This atomic-level structural information is unique among naphthalene diimide G4 ligands, with the exception of MM41 itself, and provides a rational basis for understanding its superior binding affinity.

Crystallography G-Quadruplex Structure-Based Design

Recommended Research Applications for MM41 Based on Validated Differentiation


In Vivo Pancreatic Cancer Xenograft Studies Requiring High Tumor Growth Inhibition

MM41 is the preferred choice for researchers conducting in vivo efficacy studies in the MIA PaCa-2 pancreatic cancer xenograft model where maximal tumor growth inhibition is the primary endpoint. The compound's demonstrated ~80% tumor growth reduction at 15 mg/kg (IV, twice weekly) exceeds the 64.6% inhibition reported for the analog CM03, making MM41 particularly suitable for studies requiring robust anti-tumor responses or for evaluating combination regimens where a strong single-agent baseline is required [1].

BCL-2 and k-RAS Promoter G-Quadruplex Target Engagement Studies

MM41 is indicated for preclinical investigations requiring validated pharmacodynamic biomarkers of G4 ligand target engagement. The compound's demonstrated ability to reduce BCL-2 protein levels by ~40% in tumor tissue provides a quantifiable readout of on-target activity [1]. This feature is valuable for correlating G4 stabilization with downstream oncoprotein expression changes and for benchmarking novel G4 ligands against a well-characterized reference compound.

Structure-Based Drug Design and Computational Docking Studies

MM41 is uniquely suited for computational chemistry and structure-based drug design applications due to the availability of its high-resolution (1.95 Å) co-crystal structure with human telomeric G-quadruplex DNA (PDB: 3UYH) [1]. This structural dataset enables accurate molecular docking, molecular dynamics simulations, and in silico screening campaigns focused on G4 ligands, providing a validated template for rational analog design that is unavailable for most other naphthalene diimide derivatives [2].

Comparative G4 Ligand Profiling and Selectivity Assessment

MM41 serves as a benchmark compound for profiling the binding selectivity and affinity of novel G4 ligands across multiple G-quadruplex sequences. Its well-characterized KD values for hTERT (2 nM), HTR (5 nM), and TERRA (3 nM) G4s [1] provide a quantitative reference standard against which new chemical entities can be compared, facilitating the identification of ligands with enhanced sequence selectivity or altered target engagement profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.